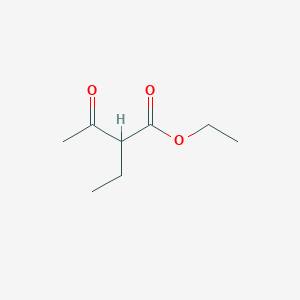

Ethyl 2-ethylacetoacetate

説明

Historical Context and Significance in Organic Chemistry Pedagogy

The story of ethyl 2-ethylacetoacetate is intrinsically linked to the broader history of acetoacetic ester synthesis, a classic and fundamental reaction in organic chemistry. youtube.comslideshare.net The preparation of ethyl acetoacetate (B1235776) itself, through the Claisen condensation of ethyl acetate (B1210297), is a time-honored laboratory procedure that introduces students to key concepts like enolate chemistry and carbon-carbon bond formation. wikipedia.orgwordpress.com The acidity of the α-hydrogens, situated between two carbonyl groups, makes these compounds particularly useful for demonstrating the principles of carbanion stability and reactivity. wordpress.com The ability of the resulting carbanion to undergo nucleophilic substitution allows for the introduction of various alkyl groups, a foundational concept in synthetic strategy. wikipedia.orgatamanchemicals.com This makes the acetoacetic ester synthesis a powerful pedagogical tool, often taught alongside the malonic ester synthesis, to illustrate how a simple starting material can be elaborated into a variety of more complex structures. wikipedia.orgatamanchemicals.com

Role as a Versatile Building Block in Modern Organic Synthesis

Beyond its educational value, this compound and its parent compound, ethyl acetoacetate, are workhorses in the field of organic synthesis. guidechem.combritannica.com Their utility stems from the reactivity of the acetoacetate group, which can be manipulated to create a diverse range of molecular architectures. guidechem.com These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and even flavoring agents. guidechem.comlookchem.com

The versatility of this compound is showcased in its application for synthesizing heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. guidechem.comyoutube.com For instance, it is a crucial starting material for the synthesis of pyrazolone (B3327878) derivatives. lookchem.comchemicalbook.comsigmaaldrich.com Pyrazolones are a class of compounds with potential applications in the development of new drugs. lookchem.comorientjchem.org The synthesis often involves the condensation of ethyl acetoacetate or its derivatives with hydrazine (B178648) compounds. orientjchem.orgscielo.br

Furthermore, this compound is employed in the synthesis of coumarin (B35378) derivatives. atamanchemicals.comresearchgate.net Coumarins are a class of fragrant organic compounds found in many plants and have applications in the pharmaceutical industry and as laser dyes. bohrium.comcore.ac.uk The Pechmann condensation, a common method for synthesizing coumarins, often utilizes phenols and β-ketoesters like ethyl acetoacetate. researchgate.netcore.ac.uk

The reactivity of this compound also extends to its use in the synthesis of other important chemical intermediates. For example, it is a starting reagent for the production of 2-ethylfumaric acid, a compound of interest in the pharmaceutical industry. lookchem.comchemicalbook.com It also serves as a key intermediate in the synthesis of 2-alkylidenetetrahydrofurans. lookchem.comchemicalbook.com

Recent research continues to uncover new applications for this versatile building block. For instance, it has been used in the synthesis of diphenyllead(IV) thiosemicarbazonates, which have potential applications in catalysis and material science. lookchem.comchemicalbook.com It has also been utilized in the synthesis of the potent anti-tubercular drug candidate BM212, highlighting its continued relevance in medicinal chemistry. rasayanjournal.co.in

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-ethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862285 | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-97-6 | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl α-acetylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65CB79AQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes

The foundational methods for synthesizing β-keto esters like ethyl 2-ethylacetoacetate have been refined over time, leading to more efficient and specialized procedures.

The acetoacetic ester synthesis is a versatile and widely used method for creating α-substituted acetones. wikipedia.orglibretexts.org This reaction involves the alkylation of ethyl acetoacetate (B1235776) at the α-carbon, which is positioned between two carbonyl groups, followed by hydrolysis and decarboxylation to yield a ketone. wikipedia.orgcolumbia.edu

The process begins with the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, forming a resonance-stabilized enolate. wikipedia.orgucalgary.ca This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated β-keto ester. columbia.edulasalle.eduvanderbilt.edu For the synthesis of this compound, ethyl iodide or a similar ethylating agent is used. The resulting this compound can then be isolated. If the synthesis were to proceed to a ketone, the alkylated ester would be hydrolyzed to a β-keto acid and subsequently decarboxylated. wikipedia.orglibretexts.org

It is also possible to perform a second alkylation on the already substituted β-keto ester to produce a dialkylated product. wikipedia.org The acetoacetic ester synthesis is analogous to the malonic ester synthesis. wikipedia.org

Table 1: Key Steps in Acetoacetic Ester Synthesis for this compound

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | Strong base (e.g., Sodium ethoxide) | Enolate of ethyl acetoacetate |

| 2 | Alkylation | Ethyl halide (e.g., Ethyl iodide) | This compound |

| 3 (Optional) | Hydrolysis | Aqueous acid (e.g., H3O+) | 2-Ethylacetoacetic acid |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.orgjove.com This reaction, first described by Rainer Ludwig Claisen in 1887, is a fundamental method for the synthesis of β-keto esters. wikipedia.orgblogspot.com The classic Claisen condensation involves the self-condensation of an ester with at least one α-hydrogen. jove.comlibretexts.org For instance, the reaction of two molecules of ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide yields ethyl acetoacetate. libretexts.orgquora.com

The mechanism involves the deprotonation of the α-carbon of one ester molecule to form an enolate, which then nucleophilically attacks the carbonyl carbon of a second ester molecule. wikipedia.orglibretexts.org The subsequent elimination of an alkoxide group forms the β-keto ester. wikipedia.org A stoichiometric amount of base is required because the resulting β-keto ester is deprotonated, which drives the reaction to completion. wikipedia.orglibretexts.org

A "crossed" or "mixed" Claisen condensation can be performed with two different esters. organic-chemistry.orglibretexts.org To avoid a complex mixture of products, one of the esters should not have any α-hydrogens. organic-chemistry.orglibretexts.org

The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, followed by dehydration to yield an α,β-unsaturated product. study.com This reaction can be adapted for the synthesis of α-substituted β-ketoesters. acs.org

In a one-pot biosynthesis approach, an ene-reductase can catalyze both the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound and the subsequent reduction of the resulting unsaturated alkene in situ. acs.orgacs.org This enzymatic method allows for the synthesis of a variety of saturated α-substituted β-ketoesters under mild, aqueous conditions. acs.org The process is considered a green chemistry approach due to the use of a biocatalyst and the avoidance of harsh reagents. acs.orgacs.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This method is particularly useful for modifying β-keto esters. The reaction is typically catalyzed by an acid or a base and is reversible. nih.govnih.gov The selectivity for transesterifying β-keto esters over other types of esters is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and a catalyst can occur. nih.gov

A variety of catalysts have been developed to facilitate the transesterification of β-keto esters, with a focus on efficiency and environmental friendliness. nih.gov

Boric Acid and its Derivatives: Boric acid and boronic acids are effective Lewis acid catalysts for the transesterification of β-keto esters like ethyl acetoacetate with various primary and secondary alcohols. nih.gov Silica-supported boric acid has been used as a heterogeneous catalyst, allowing for high yields under solvent-free conditions and easy catalyst recycling. rsc.org

Metal Oxides and Clusters: Zinc oxide (ZnO) has been shown to be an efficient and operationally simple catalyst for the selective transesterification of β-keto esters under mild conditions. thieme-connect.com A tetranuclear zinc cluster has also been used to promote catalytic transesterification, offering high yields and the possibility of large-scale, solvent-free reactions. organic-chemistry.org

Other Catalysts: Other catalysts, such as iodine and montmorillonite (B579905) K-10, have also been employed for the transesterification of β-keto esters. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Catalysts in Transesterification of β-Keto Esters

| Catalyst | Type | Conditions | Advantages |

|---|---|---|---|

| Boric Acid/Silica-supported Boric Acid | Lewis Acid/Heterogeneous | Solvent-free | High yields, recyclable catalyst, environmentally friendly nih.govrsc.org |

| Zinc Oxide (ZnO) | Metal Oxide | Mild conditions | Operational simplicity, high yields thieme-connect.com |

| Tetranuclear Zinc Cluster | Metal Cluster | Mild conditions, solvent-free option | High yields, suitable for large-scale reactions organic-chemistry.org |

| Iodine | Lewis Acid | Facile conditions | Simple procedure organic-chemistry.org |

Solvent-free reaction conditions are a key aspect of green chemistry, as they reduce waste and can lead to more efficient processes. Several solvent-free protocols for the transesterification of β-keto esters have been developed.

Microwave-Assisted Synthesis: The use of microwave irradiation in combination with a lipase (B570770) catalyst, such as Candida antarctica lipase B (CAL B), has been shown to be highly effective for the transesterification of β-keto esters under solvent-free conditions. tandfonline.com This method can achieve high yields (up to 96%) in relatively short reaction times. tandfonline.com

Heterogeneous Catalysis: As mentioned previously, silica-supported boric acid serves as an effective heterogeneous catalyst for solvent-free transesterification, providing high yields and allowing for the catalyst to be recycled. rsc.org A combination of borate (B1201080) and zirconia has also been used as a selective and inexpensive catalyst for solvent-free transesterifications. nih.gov These methods offer significant advantages in terms of sustainability and process efficiency. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Ethyl acetate |

| Sodium ethoxide |

| Ethyl iodide |

| 2-Ethylacetoacetic acid |

| 2-Butanone |

| Diethyl malonate |

| Boric acid |

| Zinc oxide |

| Candida antarctica lipase B |

| Zirconia |

| Montmorillonite K-10 |

Advanced Synthetic Strategies Utilizing this compound

Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis is a critical field focused on the selective creation of a specific stereoisomer of a chiral molecule. A powerful strategy within this field involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. This process forms a new chiral molecule, allowing for subsequent reactions to proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired chiral center has been created, the auxiliary can be cleaved and ideally recovered for reuse.

This approach has been extensively developed for the α-alkylation of carbonyl compounds. Seminal work by chemists such as Meyers, Evans, and Enders established robust systems using auxiliaries like chiral oxazolines, oxazolidinones, and hydrazones, respectively, to direct the stereochemical outcome of enolate alkylation reactions. harvard.educhemtube3d.comresearchgate.net For instance, Evans' oxazolidinone auxiliaries are acylated to form imides, which can be deprotonated to form a Z-enolate. The bulky auxiliary then shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side, thereby creating a new stereocenter with high predictability. researchgate.net Similarly, pseudoephedrine has been widely employed as an effective chiral auxiliary for diastereoselective alkylations, providing access to a wide range of enantiomerically enriched products. harvard.edunih.gov

While direct examples involving this compound are specific, the principles are broadly applicable to β-keto esters. A relevant modern example is the stereoselective synthesis of chiral α-SCF₃-β-ketoesters that feature a tetrasubstituted stereocenter. In this methodology, a chiral auxiliary is employed to synthesize an enantiopure enamine from the parent β-keto ester. This enamine is then reacted with an electrophilic trifluoromethylthiolating agent, such as N-trifluoromethylthio saccharin. The chiral auxiliary, in this case derived from the inexpensive trans-1,2-diaminocyclohexane, directs the approach of the electrophile. After the reaction, the auxiliary is removed, yielding the α-substituted-α-trifluoromethylthio-β-ketoester with high enantioselectivity (up to 91% enantiomeric excess). mdpi.com This demonstrates how the chiral auxiliary approach can be adapted to introduce complex functionality at the α-position of β-keto esters in a stereocontrolled manner.

Table 1: Key Chiral Auxiliary Strategies for Asymmetric Alkylation

| Auxiliary Type | Key Feature | Typical Substrate | Result |

| Evans Oxazolidinones | Forms chiral imides, directs alkylation of Z-enolates. | Carboxylic Acids | Enantiomerically enriched α-alkylated acids, alcohols, aldehydes. |

| Meyers Oxazolines | Forms chiral oxazolines from carboxylic acids, directs alkylation of aza-enolates. | Carboxylic Acids | Enantiomerically enriched α-alkylated carboxylic acids. chemtube3d.com |

| Pseudoephedrine/Pseudoephenamine | Forms chiral amides, provides high diastereoselectivity in alkylations. | Carboxylic Acids | Enantiomerically enriched acids, ketones, and alcohols. harvard.edunih.gov |

| Chiral Diamines | Forms chiral enamines from β-keto esters. | β-Keto Esters | Enantiomerically enriched α-substituted β-keto esters. mdpi.com |

Homologation of Acylboronates for Borylated Derivatives

A novel strategy for functionalizing ethyl acetoacetate involves the introduction of a boron handle, creating versatile borylated building blocks. This is achieved through the homologation of acylboronates with diazoacetates. rsc.org In this process, a boron-containing moiety is installed at either the α- or β-position of the acetoacetate backbone. rsc.org

The reaction involves acyl-MIDA (N-methyliminodiacetic acid) boronates and diazoacetate species. The regiochemical outcome—whether the alkyl group or the boryl group migrates—is dependent on the steric bulk of the diazo species used. rsc.org For example, the reaction of iso-butyl acylboronates with ethyl diazoacetate can lead to mixtures of products resulting from the migration of either the BMIDA group or the alkyl group. rsc.org The resulting borylated β-ketoesters are stable compounds that can be purified by silica (B1680970) gel chromatography and stored for extended periods at room temperature. rsc.org

These borylated derivatives are synthetically valuable as they can be further modified. For example, they can be transformed into borylated pyrazolones and oximes, expanding their utility in synthetic chemistry. rsc.org

Table 2: Selected Examples from the Roskamp Reaction for Borylated Ethyl Acetoacetate Derivatives rsc.org

| Acyl-MIDA Boronate | Diazoacetate | Product(s) | Notes |

| Methyl Acylboronate | Ethyl Diazoacetate | α-Borylated β-ketoester | Predominantly boryl group migration. |

| Phenyl Acylboronate | Ethyl Diazoacetate | α-Borylated β-ketoester | Predominantly boryl group migration. |

| Iso-butyl Acylboronate | Ethyl Diazoacetate | Mixture of α-borylated and α-alkylated β-ketoesters | Mixture resulting from BMIDA and alkyl group migrations. |

| Cyclohexyl Acylboronate | Ethyl Diazoacetate | α-Borylated β-ketoester | Predominantly boryl group migration. |

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Ethyl acetoacetate is a frequent participant in such reactions due to its multiple reactive sites.

A notable example is a three-component cascade reaction involving terminal alkynes, various ketones, and ethyl acetoacetate, promoted by a strong base like potassium tert-butoxide (KOtBu). This process yields highly functionalized di- and trisubstituted cyclohex-2-enone derivatives. The proposed mechanism begins with the formation of an enolate from the ketone, which attacks the alkyne. The resulting intermediate then reacts with ethyl acetoacetate, followed by ring closure, hydrolysis, and decarboxylation to furnish the final cyclohexenone product. harvard.edu

Four-component reactions are also common. One such reaction involves an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate to synthesize polyhydroquinolines. Another prominent four-component reaction combines aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) to produce pyranopyrazole derivatives. mdpi.com A plausible mechanism for the latter involves the initial formation of a pyrazole (B372694) from ethyl acetoacetate and hydrazine, Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition and cyclization.

Furthermore, ethyl acetoacetate can participate in pseudo-five-component reactions. For instance, two equivalents of ethyl acetoacetate can react with two equivalents of hydrazine hydrate and one equivalent of an aromatic aldehyde. This sequence leads to the formation of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. chemtube3d.com

Table 3: Overview of Multi-component Reactions Involving Ethyl Acetoacetate

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

| Three-Component | Alkyne, Ketone, Ethyl Acetoacetate | KOtBu, 100 °C | Cyclohex-2-enones harvard.edu |

| Four-Component | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Various (e.g., Baker's Yeast, Fe₃O₄@chitosan-tannic acid) | Pyranopyrazoles mdpi.com |

| Four-Component | Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Organocatalyst (e.g., THAM), Ultrasonication | Polyhydroquinolines mdpi.com |

| Pseudo-Five-Component | 2x Ethyl Acetoacetate, 2x Hydrazine Hydrate, Aldehyde | ZnAl₂O₄ or HC-SO₃H | 4,4'-(Arylmethylene)bis(pyrazol-5-ol)s chemtube3d.com |

Reactions with Chalcones and Related Substrates

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as excellent substrates for reactions with ethyl acetoacetate, primarily through two well-established pathways: Michael addition and the Robinson annulation.

The Michael addition involves the conjugate addition of the enolate of ethyl acetoacetate to the β-carbon of the chalcone (B49325). A modern, environmentally friendly approach to this reaction utilizes mechanochemistry. The Michael addition of ethyl acetoacetate to various chalcones and azachalcones can be performed efficiently using a catalytic amount of potassium carbonate (K₂CO₃) under solvent-free, high-speed vibration milling conditions. This method is notable for its short reaction times (20–40 minutes), high chemoselectivity, and quantitative yields of the desired Michael adducts, avoiding common side reactions. nih.gov

The Robinson annulation is a more complex, three-step process that builds a new six-membered ring onto the substrate. It begins with a Michael addition of the ethyl acetoacetate enolate to the chalcone to form a 1,5-diketone intermediate. This is followed by an intramolecular aldol reaction, where an enolate from one ketone attacks the carbonyl of the other, leading to ring closure and the formation of a keto alcohol. The final step is a dehydration (elimination of water) to generate the final annulated product, a cyclohexenone derivative. This entire sequence can be performed step-by-step, allowing for the isolation of each intermediate, or as a one-pot synthesis. nih.gov

Table 4: Comparison of Reactions Between Ethyl Acetoacetate and Chalcones

| Reaction Type | Key Steps | Conditions | Product |

| Mechanochemical Michael Addition | Conjugate addition of enolate to chalcone. | Catalytic K₂CO₃, solvent-free, high-speed vibration milling. nih.gov | 1,5-Dicarbonyl Michael adduct. nih.gov |

| Robinson Annulation | 1. Michael Addition2. Intramolecular Aldol Reaction3. Dehydration | Base catalyst (e.g., Ba(OH)₂), ethanol (B145695), reflux. nih.gov | Fused cyclohexenone ring system. nih.gov |

Mechanistic Investigations of Reactions Involving Ethyl 2 Ethylacetoacetate

Tautomerism Studies: Keto-Enol Equilibrium and Dynamics

Ethyl acetoacetate (B1235776), a closely related compound, is a classic example of keto-enol tautomerism, a dynamic equilibrium between a keto and an enol isomer. thermofisher.com The presence of an α-hydrogen, which is acidic due to its position adjacent to the carbonyl group, facilitates this process. thermofisher.com The keto form is generally more stable, but the enol form is stabilized by π-system conjugation. thermofisher.com The equilibrium is sensitive to various factors, including the solvent.

The tautomeric equilibrium of ethyl acetoacetate has been studied extensively using techniques such as nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com These studies reveal that the proportion of the enol tautomer is significantly influenced by the solvent environment. masterorganicchemistry.com In non-polar solvents, the enol form is more prevalent due to the stability provided by intramolecular hydrogen bonding. masterorganicchemistry.com Conversely, in hydrogen-bonding solvents like water, the equilibrium shifts towards the keto form as the solvent molecules compete for hydrogen bonding. masterorganicchemistry.com

Table 1: Solvent Effects on the Enol Tautomer Percentage of Ethyl Acetoacetate

| Solvent | % Enol Tautomer |

| Carbon Tetrachloride (CCl₄) | 49% |

| Water (D₂O) | <2% |

| Data sourced from a study on the tautomeric equilibria of acetoacetic acid, which provides insights applicable to its ethyl ester. masterorganicchemistry.com |

The equilibrium constant (Keq) for the keto-enol tautomerism of ethyl acetoacetate has been measured, with one study reporting a Keq of 0.0992 ±0.005 and a corresponding enol percentage of 9.9% at 32 °C in a neat sample. thermofisher.com This confirms the predominance of the keto tautomer under these conditions. thermofisher.com The ethyl ester group does not introduce significant steric interactions that would destabilize the keto form. thermofisher.com

Nucleophilic Substitution Mechanisms

The enolate of ethyl acetoacetate is an effective nucleophile and readily participates in nucleophilic substitution reactions. wikipedia.org The acidity of the α-protons allows for the formation of a carbanion, which can then attack an electrophilic carbon center, such as in an alkyl halide. wikipedia.orgatamanchemicals.com This reaction is a cornerstone of the acetoacetic ester synthesis, a powerful method for forming substituted ketones. ucalgary.ca

Theoretical studies, such as those using density functional theory (DFT), have provided detailed mechanistic insights into the alkylation of the ethyl acetoacetate anion. researchgate.net Investigations into the ethylation of the ambident ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I) have shown that both thermodynamic and kinetic factors control the C- versus O-alkylation product ratio. researchgate.net While the activation energies for O-alkylation are lower, the C-alkylated products are generally more stable. researchgate.net This interplay can lead to different major products depending on the leaving group; for instance, the O-alkylation product is favored with chloride as the leaving group, whereas the C-alkylation product predominates with iodide. researchgate.net

Addition Reactions

Michael Addition Pathways

The Michael addition is a versatile carbon-carbon bond-forming reaction that involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgresearchgate.net The enolate of ethyl acetoacetate serves as an excellent Michael donor. researchgate.net The reaction is typically base-catalyzed, with the base deprotonating the ethyl acetoacetate to form the reactive enolate anion in an equilibrium step. researchgate.net This enolate then adds to the β-carbon of the Michael acceptor. libretexts.org

The mechanism proceeds through the nucleophilic attack of the enolate on the electron-deficient double bond of the acceptor, forming a new enolate intermediate which is then protonated to yield the final 1,5-dicarbonyl product. libretexts.org A variety of α,β-unsaturated compounds can act as Michael acceptors, including unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds. libretexts.org For instance, ethyl acetoacetate reacts with methyl vinyl ketone in a base-catalyzed Michael addition to form ethyl 2-acetyl-5-ketohexanoate. cdnsciencepub.com Similarly, its reaction with acrylonitrile (B1666552) yields ethyl 2-(2'-cyanoethyl)-3-ketobutanoate. cdnsciencepub.com

Conjugate Addition Reactions

The Michael addition is a specific and widely recognized type of conjugate addition reaction. libretexts.org Therefore, the mechanistic principles discussed for the Michael addition are directly applicable here. The reaction of ethyl acetoacetate with an α,β-unsaturated ketone, such as 3-buten-2-one, in the presence of a base like sodium ethoxide, is a classic example of a conjugate addition. libretexts.org The nucleophilic enolate of ethyl acetoacetate adds to the β-carbon of the unsaturated ketone, resulting in a 1,5-dicarbonyl compound. libretexts.org This pathway is favored when a stable enolate, such as that derived from a β-keto ester like ethyl acetoacetate, is used. libretexts.org

Annulation Reactions

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a new six-membered ring onto an existing molecule. libretexts.org It is a sequential process that begins with a Michael addition, followed by an intramolecular aldol (B89426) condensation. acs.orgacs.org

In the context of ethyl 2-ethylacetoacetate's parent compound, ethyl acetoacetate, it can act as the Michael donor. For example, in the reaction with an α,β-unsaturated ketone like chalcone (B49325), the enolate of ethyl acetoacetate first performs a conjugate addition to yield a 1,5-diketone Michael adduct. acs.orguliege.be This intermediate then undergoes an internal aldol reaction, where an enolate formed from one ketone attacks the carbonyl carbon of the other, leading to ring closure and the formation of a keto alcohol. acs.org A final dehydration step generates the characteristic cyclohexenone ring of the annulation product. acs.orguliege.be The entire sequence can sometimes be performed in a single pot, though under specific conditions, the reaction can be stopped to isolate the intermediate products. acs.orgacs.org

Table 2: Reaction Intermediates in the Robinson Annulation of Chalcone and Ethyl Acetoacetate

| Step | Intermediate/Product | Key Transformation |

| 1 | 1,5-Diketone Michael Adduct | Michael Addition |

| 2 | Keto Alcohol | Intramolecular Aldol Condensation |

| 3 | Cyclohexenone | Dehydration |

| Based on the general mechanism of the Robinson Annulation. acs.orguliege.be |

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound and related β-keto esters. These methods provide insights into reaction pathways, transition states, and the influence of various factors on reactivity and selectivity, which are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between computational cost and accuracy.

Detailed Research Findings

Theoretical studies have provided significant understanding of the alkylation reactions of ambident nucleophiles like the enolate of ethyl acetoacetate, a close structural analog of the enolate of this compound. Research using DFT, specifically the B3LYP functional with the 6-311+G(d,p) basis set, has been employed to investigate the gas-phase alkylation of the ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I). researchgate.net These studies explore the competition between C-alkylation and O-alkylation.

The calculations revealed that ethylation with ethyl fluoride (B91410) is unlikely at any position due to very high activation energies and the thermodynamic instability of the potential products. researchgate.net For other ethyl halides, the activation energies for O-alkylation are generally lower than for C-alkylation. However, the thermodynamic stability of the C-alkylated product is greater. This suggests that the ratio of C- to O-alkylation products is governed by a delicate interplay of both kinetic and thermodynamic factors. researchgate.net For instance, with ethyl chloride, the O-alkylated product is favored, while with ethyl iodide, the C-alkylated product predominates. researchgate.net

Further computational investigations have explored the influence of counter-ions (like K⁺) and solvent effects on the reaction mechanism, providing a more realistic model of the experimental conditions. researchgate.net These studies underscore the importance of including such factors in theoretical models to accurately predict reaction outcomes.

These computational approaches are not limited to alkylation and arylation. They can also be applied to understand other reactions, such as the Michael addition. For example, the reaction of 2-benzylidene worldscientific.comferrocenophane-1,3-dione with ethyl acetoacetate has been studied, revealing that the initial Michael addition is followed by an intramolecular cyclization. grafiati.com

The power of computational chemistry lies in its ability to visualize transition states and reaction coordinates, providing a molecular-level picture of the reaction progress. This detailed mechanistic information is invaluable for optimizing reaction conditions and designing new synthetic methodologies.

Interactive Data Tables

The following tables summarize key computational data from the DFT study on the ethylation of the ethyl acetoacetate anion, which serves as a model for understanding the reactivity of this compound.

Table 1: Calculated Activation Energies (Ea) and Reaction Enthalpies (ΔH) for the Ethylation of the Ethyl Acetoacetate Anion (in kcal/mol)

| Reactant | Position of Attack | Activation Energy (Ea) | Reaction Enthalpy (ΔH) |

| C₂H₅Cl | O-alkylation | Lower | Less Negative |

| C₂H₅Cl | C-alkylation | Higher | More Negative |

| C₂H₅I | O-alkylation | Lower | Less Negative |

| C₂H₅I | C-alkylation | Higher | More Negative |

| Data derived from findings in Marković et al. (2013). researchgate.net |

Table 2: Comparison of Calculated Energy Barriers for CuI-Catalyzed vs. Uncatalyzed Arylation of Ethyl Acetoacetate (in kcal/mol)

| Reaction | Rate-Determining Step Energy Barrier |

| CuI-Catalyzed Reaction | 39.85 |

| Uncatalyzed Reaction | 252.61 |

| Data sourced from a theoretical investigation on CuI-catalyzed formation of ethyl 2-phenylacetoacetate. worldscientific.com |

Applications in Complex Molecule Synthesis

The reactivity of ethyl 2-ethylacetoacetate makes it a key starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in condensation and cyclization reactions is fundamental to the construction of these complex molecular architectures.

Pyrazolones and Pyrimidine Derivatives

This compound is a crucial precursor in the synthesis of pyrazolones and pyrimidines, two classes of heterocycles with significant pharmacological importance.

Pyrazolones: The reaction of β-keto esters like ethyl acetoacetate (B1235776) with hydrazines is a classic method for preparing pyrazolones. orientjchem.orgorientjchem.orgtandfonline.com For instance, the condensation of ethyl acetoacetate with phenylhydrazine (B124118) at reflux temperatures yields 3-methyl-1-phenylpyrazol-5-one. orientjchem.org This reaction can be adapted with various substituted hydrazines to produce a library of pyrazolone (B3327878) derivatives. orientjchem.org In some cases, multi-component reactions involving phenylhydrazines, ethyl acetoacetate, aldehydes, and β-naphthol, catalyzed by agents like FeCl3/SiO2 nanoparticles, can produce complex pyrazolone structures. growingscience.com

Pyrimidine Derivatives: The synthesis of pyrimidines can be achieved through the condensation of ethyl acetoacetate with urea (B33335) or thiourea (B124793). A three-component condensation of thiourea with aldehydes and β-dicarbonyl compounds, such as this compound, provides an efficient route to tetrahydropyrimidinethione-carboxylates. longdom.org Another approach involves the reaction of ethyl acetoacetate with 2-chloropyrimidine (B141910) in the presence of a base like sodium hydride and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like DMSO. google.com

Table 1: Synthesis of Pyrazolone and Pyrimidine Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl acetoacetate, Phenylhydrazine | 3-Methyl-1-phenylpyrazol-5-one | Reflux in ethanol (B145695) | orientjchem.org |

| Phenylhydrazine, Ethyl acetoacetate, Aldehydes, β-Naphthol | 2-Aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones | FeCl3/SiO2 nanoparticles, reflux in ethanol | growingscience.com |

| Thiourea, Aldehyde, this compound | Tetrahydropyrimidinethione-carboxylate | Trifluoroacetic acid | longdom.org |

| 2-Chloropyrimidine, Ethyl acetoacetate | Ethyl 2-(pyrimidin-2-yl)acetoacetate derivative | Sodium hydride, DABCO, DMSO | google.com |

Coumarin (B35378) Derivatives

Coumarins, a class of benzopyrones, can be synthesized using this compound via the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. For example, reacting α-naphthol with ethyl acetoacetate using bismuth trichloride (B1173362) as a catalyst yields 4-methyl-2H-benzo[h]chromen-2-one. scispace.com Similarly, vanillin (B372448) can be reacted with ethyl acetoacetate using oxalic acid as a catalyst in ethanol to produce a substituted coumarin derivative. sathyabama.ac.in The use of heterogeneous catalysts like ZnFe2O4 nanoparticles under solvent-free conditions has also been reported for this transformation. jsynthchem.com Microfluidic flow systems employing ionic liquid catalysts have been developed to enhance the efficiency and greenness of the Pechmann condensation. bohrium.com

Table 2: Synthesis of Coumarin Derivatives via Pechmann Condensation

| Phenol | β-Keto Ester | Catalyst | Product | Reference |

|---|---|---|---|---|

| α-Naphthol | Ethyl acetoacetate | Bismuth trichloride | 4-Methyl-2H-benzo[h]chromen-2-one | scispace.com |

| Vanillin | Ethyl acetoacetate | Oxalic acid | 6-Keto-8-methoxy-4-methyl-2-H-chromen-2-one | sathyabama.ac.in |

| α-Naphthol | Ethyl acetoacetate | ZnFe2O4 nanoparticles | 4-Methyl-2H-benzo[h]chromen-2-one | jsynthchem.com |

| Various phenols | Ethyl acetoacetate | Ionic liquid [EBsImH][HSO4] | Coumarin derivatives | bohrium.com |

Furan (B31954) and Tetrahydrofuran (B95107) Derivatives

This compound is a useful precursor for the synthesis of furan and tetrahydrofuran rings.

Furan Derivatives: A general method for preparing furan derivatives involves the reaction of ethyl acetoacetate in the presence of iodine. derpharmachemica.com Another approach is the Feist-Benary furan synthesis, where an α-halo ketone condenses with a β-keto ester. More modern methods include a [3+2] cyclization/oxidation strategy. For instance, the dianion of this compound can be cyclized with 1-bromo-2-chloroethane, and the resulting 2-alkylidenetetrahydrofuran can be oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the corresponding furan. researchgate.net

Tetrahydrofuran Derivatives: Substituted tetrahydrofurans can be synthesized from γ-hydroxy alkenes and aryl bromides in a palladium-catalyzed reaction. organic-chemistry.org A more direct route from β-keto esters involves the cyclization of their dianions. For example, the dilithiated form of ethyl acetoacetate reacts with 1,4-dibromobut-2-ene to produce an ethyl (5-vinyldihydrofuran-2(3H)-ylidene)acetate, which can then be hydrogenated to the corresponding (tetrahydrofuran-2-yl)acetate. researchgate.net

Pyran Derivatives

The pyran ring system is found in numerous natural products and biologically active molecules. This compound is a key component in multicomponent reactions for the synthesis of fused pyran derivatives. For instance, novel pyrazolo pyranopyrimidine derivatives can be synthesized in a one-pot, four-component reaction involving ethyl acetoacetate, phenylhydrazine, barbituric acid, and a substituted aromatic aldehyde, using a silica-supported tertiary amine catalyst in an aqueous medium. jetir.org Similarly, pyrano[2,3-c]pyrazole derivatives are synthesized through a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303). rsc.org These reactions often proceed through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. jetir.org

Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives can be efficiently synthesized via a one-pot, three-component reaction. This reaction typically involves the condensation of a 2-aminothiazole, an aldehyde (such as benzaldehyde), and ethyl acetoacetate. tandfonline.comclockss.org This reaction can be carried out under various conditions, including microwave irradiation in acetic acid, which can significantly reduce reaction times and improve yields. clockss.org Solvent-free conditions using a nano-magnetite supported Brønsted acidic ionic liquid as a catalyst have also been reported to be highly effective and recyclable. tandfonline.com Another approach involves the use of onion peel as a natural, cost-effective catalyst under solvent-less heating. psu.ac.th

Table 3: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, Microwave irradiation | 85-93% | clockss.org |

| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Fe3O4@O3Si[PrMIM]HSO4, Solvent-free, 100°C | 96% | tandfonline.com |

| 2-Aminobenzothiazole, Benzaldehydes, Ethyl acetoacetate | Onion peel, Solvent-less, 120°C | Good to excellent | psu.ac.th |

Polyhydroquinoline Derivatives

Polyhydroquinoline derivatives are synthesized through the Hantzsch pyridine (B92270) synthesis, which is a four-component reaction. semanticscholar.orgarkat-usa.orgresearchgate.net This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, another active methylene (B1212753) compound such as dimedone, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgarkat-usa.orgumich.edu This one-pot synthesis is an environmentally benign and efficient method, especially when conducted in refluxing water, which can lead to excellent yields and a simple work-up procedure. arkat-usa.orgumich.edu The reaction can also be performed under solvent-free conditions using a heterogeneous catalyst like HClO4-SiO2. semanticscholar.org The use of ionic liquids as catalysts has also been explored to improve the efficiency of this reaction. researchgate.net

Table 4: Synthesis of Polyhydroquinoline Derivatives

| Aldehyde | Other Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Various aromatic and aliphatic aldehydes | Dimedone, Ethyl acetoacetate, Ammonium acetate | Refluxing water | Excellent | arkat-usa.orgumich.edu |

| Substituted aldehydes | Dimedone, Ethyl acetoacetate, Ammonium acetate | HClO4-SiO2, Solvent-free | Excellent | semanticscholar.org |

| Aldehydes | Dimedone, Ethyl acetoacetate, Ammonium acetate | Ionic liquid, Solvent-free | High | researchgate.net |

| Substituted salicylaldehyde | Dimedone, Ethyl acetoacetate, Ammonium acetate | [Msim]Cl | Excellent | researchgate.net |

The reactivity of the acetoacetate group makes this compound a common starting point in organic synthesis. guidechem.com It acts as a versatile precursor for creating more complex molecules with applications in various industrial fields, including the pharmaceutical and agrochemical sectors. guidechem.comlookchem.com

Synthesis of Pharmaceutical Intermediates and Agrochemicals

This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals. lookchem.com Its ability to undergo diverse chemical transformations is leveraged to build the core structures of these specialized chemicals. guidechem.comlookchem.com

2-Ethylfumaric Acid Synthesis

A notable application of this compound is its use as a starting reagent in the synthesis of 2-ethylfumaric acid. lookchem.comchemicalbook.comchemicalbook.com This compound is recognized as an important molecule within the pharmaceutical industry, utilized in the development of various drug products owing to its specific chemical properties. lookchem.com The synthesis has been documented in academic research, highlighting a practical pathway from the readily available ketoester to the more complex fumaric acid derivative. rug.nl

Beta-amino Acid Derivatives

Beta-amino acids and their derivatives are of significant interest in medicinal chemistry as they can be used to create novel classes of molecules, including peptides that are resistant to enzymatic degradation. mit.edu this compound belongs to a class of compounds known as 2-alkyl substituted 1,3-dicarbonyls, which are used as precursors for α-acyl-β-amino acid derivatives. lookchem.com The general reactivity of the acetoacetate functional group can be leveraged to introduce an amino group, leading to the formation of these valuable building blocks. For example, the parent compound, ethyl acetoacetate, is used in the stereoselective synthesis of monobactams, a class of β-lactam antibiotics, demonstrating the utility of the acetoacetate scaffold in creating complex nitrogen-containing heterocycles. mit.edursc.org

Coordination Chemistry Applications

The β-ketoester functionality in this compound allows it to act as a chelating ligand, forming stable complexes with various metal ions. This property is analogous to that of its parent compound, ethyl acetoacetate, which is known to form complexes with metals like aluminum and iron(III). wikipedia.org

Diphenyllead(IV) Thiosemicarbazonates

In the field of coordination chemistry, this compound is employed as a starting material for the synthesis of diphenyllead(IV) thiosemicarbazonates. lookchem.comchemicalbook.comchemicalbook.com The synthesis involves first reacting this compound to form its corresponding thiosemicarbazone. This derivative then undergoes cyclization in the presence of a lead(IV) source, such as diphenyllead(IV) acetate, to yield the final coordination complex. researchgate.net These organometallic compounds are of scientific interest for their potential uses in catalysis and materials science. lookchem.com

Role in Polymer Chemistry and Material Science

The chelating ability of the acetoacetate group is also harnessed in polymer and material science. By forming complexes with metal precursors, it can be used to create hybrid organic-inorganic materials with tailored properties.

Polymerizable Chelating Agents

While this compound itself is a chelating agent, a closely related derivative, 2-(methacryloyloxy)ethyl acetoacetate (AAEM) , is widely used as a polymerizable chelating agent. made-in-china.comguidechem.comchemicalbook.com AAEM is a specialty monomer that contains both a polymerizable methacrylate (B99206) group and a chelating acetoacetyl group. kowachemical.com

This dual functionality allows AAEM to serve a unique role in materials synthesis. It can react with metal alkoxides through its chelating acetoacetate end to form stable, polymerizable oxide precursors. made-in-china.comkrackeler.comresearchgate.nettradeindia.comalkalisci.comscientificlabs.com These precursors can then be incorporated into a polymer backbone via the methacrylate group. This approach is used to create hybrid organic-inorganic polymers and nanocomposites, finding application in high-performance coatings, adhesives, and advanced materials for microelectronics and nanotechnology. guidechem.comkowachemical.comresearchgate.net

Data Tables

Table 1: Research Findings on this compound Applications

| Application Area | Specific Use | Key Finding |

| Pharmaceutical Synthesis | Starting reagent | Used to synthesize 2-ethylfumaric acid, an important compound in the pharmaceutical industry. lookchem.comrug.nl |

| Pharmaceutical Synthesis | Precursor | As a 2-alkyl substituted 1,3-dicarbonyl, it is a precursor for beta-amino acid derivatives. lookchem.com |

| Coordination Chemistry | Reagent | Used to prepare this compound thiosemicarbazone, a ligand for diphenyllead(IV) complexes. researchgate.net |

| Material Science | Precursor to Polymerizable Agent | The acetoacetate structure is key to derivatives like AAEM, used as polymerizable chelating agents. kowachemical.comresearchgate.net |

No Information Available for this compound in Hybrid Multicomponent Sol-Gel Systems

Extensive research of scientific literature and chemical databases has yielded no specific information, research findings, or data tables regarding the application of the chemical compound This compound in the synthesis or formulation of Hybrid Multicomponent Sol-Gel Systems .

The available body of scientific work focuses extensively on the use of a related compound, ethyl acetoacetate (EAA), as a chelating agent in sol-gel processes. Ethyl acetoacetate is widely employed to modify and control the reactivity of metal alkoxide precursors (e.g., those of silicon, titanium, zirconium, and aluminum). srce.hrgoogle.comresearchgate.netnih.govscientific.netnih.gov This control is crucial for preventing overly rapid hydrolysis and condensation, which can lead to uncontrolled precipitation and inhomogeneous materials. srce.hrresearchgate.net By forming a stable chelate with the metal center, ethyl acetoacetate slows down these reactions, enabling the formation of uniform, transparent, and stable hybrid organic-inorganic gels. researchgate.netscientific.net

The ability of ethyl acetoacetate to function in this capacity stems from its structure as a β-ketoester. It can exist in a keto-enol tautomeric equilibrium, and its enolate form acts as a bidentate ligand, binding to the metal atom through two oxygen atoms to form a stable six-membered ring. srce.hr This chelation process is well-documented and studied using techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

In stark contrast, This compound possesses an ethyl group at the alpha-carbon (the carbon atom situated between the two carbonyl groups). This structural feature is critical, as the presence of this alkyl group in place of an acidic proton prevents the formation of the enol tautomer. Without the ability to form an enolate, this compound cannot act as a bidentate chelating ligand in the same manner as ethyl acetoacetate. Consequently, it cannot fulfill the essential role of stabilizing metal alkoxide precursors, which is the fundamental reason for using such agents in hybrid sol-gel systems.

Due to this structural preclusion, this compound is not utilized or reported in the scientific literature for applications within hybrid multicomponent sol-gel systems. All relevant research points to the use of the unsubstituted ethyl acetoacetate or its functionalized derivatives, such as 2-(methacryloyloxy)ethyl acetoacetate (MEEAH), which retain the necessary chemical structure for chelation. researchgate.net

Therefore, no data tables or detailed research findings on the use of this compound for this specific application can be provided.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of ethyl 2-ethylacetoacetate, offering detailed information about its carbon and proton framework.

Proton (¹H) and Carbon (¹³C) NMR

Proton and carbon NMR are fundamental techniques for confirming the structure of this compound and assessing its purity. The keto-enol tautomerism inherent to β-keto esters like this compound can be observed and quantified using these methods. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. chemicalbook.com These include the ethyl ester protons, the protons of the ethyl group at the α-position, the methine proton, and the terminal methyl protons. chemicalbook.comchemicalbook.com Analysis of the chemical shifts and coupling constants provides unambiguous confirmation of the compound's structure. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. chemicalbook.com This includes the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the methine and methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.23 | ~28-30 |

| CH (α-position) | ~3.34 | ~58-60 |

| CH₂ (ethyl at α) | ~1.88 | ~24-26 |

| CH₃ (ethyl at α) | ~0.94 | ~11-13 |

| OCH₂ (ester) | ~4.20 | ~61-63 |

| OCH₂CH₃ (ester) | ~1.28 | ~14-15 |

| C=O (ketone) | - | ~202-204 |

| C=O (ester) | - | ~170-172 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques: Variable-Temperature ¹H NMR and DNP-enhanced TOCSY

To delve deeper into the dynamic processes and subtle structural details of this compound, advanced NMR techniques are employed.

Variable-Temperature (VT) ¹H NMR: This technique is particularly useful for studying the keto-enol tautomerism. By recording spectra at different temperatures, the rate of interconversion between the keto and enol forms can be monitored. At higher temperatures, the exchange is rapid, leading to averaged signals, while at lower temperatures, the exchange slows, allowing for the observation of distinct signals for each tautomer. This provides valuable thermodynamic and kinetic information about the tautomerization process. colostate.edu

DNP-enhanced TOCSY: Dynamic Nuclear Polarization (DNP) is a method used to significantly enhance the sensitivity of NMR experiments. researchgate.netmpg.de When coupled with Total Correlation Spectroscopy (TOCSY), it becomes a powerful tool for structural elucidation, especially for complex molecules or low-concentration samples. researchgate.netmpg.deresearchgate.net DNP-enhanced TOCSY of isotopically labeled this compound allows for the detection of through-bond correlations between protons, even for the less abundant enol tautomer. researchgate.netresearchgate.net This technique can provide detailed connectivity information and help to quantify the tautomeric equilibrium under various conditions. researchgate.net

Silicon (²⁹Si) NMR for Hybrid Materials

When this compound is incorporated into hybrid organic-inorganic materials, such as those based on silica (B1680970), ²⁹Si NMR becomes a crucial analytical tool. This technique provides information about the silicon environment and how the organic modifier is bonded to the silica matrix. For instance, in the synthesis of mesoporous silica-anchored organotin catalysts where ethyl acetoacetate (B1235776) derivatives might be used, ²⁹Si NMR can confirm the formation of the hybrid material. researchgate.net

Chiral Shift Reagent Analysis for Enantiomeric Excess

For chiral molecules like this compound, determining the enantiomeric excess (e.e.) is often necessary, particularly in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this analysis. bath.ac.uktcichemicals.com CSRs, such as lanthanide complexes, interact with the enantiomers to form diastereomeric complexes. bath.ac.uk This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and integrated in the ¹H NMR spectrum. bath.ac.uk The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess of the sample.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nih.govresearchgate.net The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule. Key absorptions include the C=O stretching vibrations for the ketone and ester groups, C-O stretching vibrations, and C-H stretching and bending vibrations. chemicalbook.comchemicalbook.com The position and intensity of the C=O bands can also provide information about the keto-enol tautomerism, as the carbonyl stretching frequency differs between the two forms. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | ~1720-1740 |

| C=O (ester) | Stretch | ~1740-1760 |

| C-O (ester) | Stretch | ~1150-1250 |

| C-H (alkane) | Stretch | ~2850-3000 |

| C-H (alkane) | Bend | ~1375-1470 |

Note: Wavenumbers are approximate and can be influenced by the sample state (neat, solution) and intermolecular interactions.

Mass Spectrometry: MALDI-TOF-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used to determine the molecular weight of compounds and to analyze complex mixtures. While direct analysis of a small molecule like this compound by MALDI-TOF-MS is less common, it is a powerful tool for characterizing derivatives or polymers synthesized using this compound. researchgate.netresearchgate.net For example, in the synthesis of porphyrins appended with ethyl acetoacetate, MALDI-TOF-MS is used to confirm the structure and molecular weight of the final products. nih.gov It can also be employed in the analysis of proteins that have been modified or interact with this compound or its derivatives. bangor.ac.uk The technique provides a mass-to-charge ratio (m/z) of the ions, which corresponds to the molecular weight of the analyte, often with a high degree of accuracy. researchgate.netbangor.ac.uk

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for analyzing the structure of materials at the atomic and nanoscale, respectively. While XRD is primarily used to identify the crystalline phases and determine the crystal structure of solid materials, SAXS provides information about the size, shape, and arrangement of nanoscale features, such as particles or domains in a material.

In the context of research involving this compound, XRD and SAXS are not typically used to analyze the compound in its liquid state. Instead, they are instrumental in characterizing the solid materials synthesized using this compound or its derivatives as precursors or modifying agents. For instance, when ethyl acetoacetate derivatives are used in the synthesis of polymers or metal-organic frameworks, XRD can confirm the crystalline or amorphous nature of the resulting material. researchgate.netccsenet.orgresearchgate.netorgchemres.org For example, in the synthesis of cyclohexenone derivatives from ethyl acetoacetate, single-crystal XRD was used to determine the precise molecular structure of the final product. ccsenet.org Similarly, when metal complexes are formed with ligands derived from ethyl acetoacetate, XRD is essential for elucidating their crystal structures. researchgate.netacs.org

SAXS, on the other hand, is particularly valuable for studying the nanoscale morphology of hybrid materials and polymers. researchgate.netcsic.esuni-bayreuth.deosti.gov In studies where 2-(methacryloyloxy)ethyl acetoacetate is used to create hybrid multicomponent sols, SAXS analysis can reveal the presence of short-range order and provide insights into the condensation extent of the inorganic species within the polymer matrix. researchgate.netpsu.edu This information is critical for understanding how the incorporation of the acetoacetate moiety influences the material's final properties.

Table 1: Representative SAXS Data for a Polymer Synthesized with an Ethyl Acetoacetate-Based Monomer

| Scattering Vector (q) (nm⁻¹) | Intensity (I(q)) (a.u.) |

| 0.1 | 1500 |

| 0.2 | 800 |

| 0.3 | 450 |

| 0.4 | 250 |

| 0.5 | 150 |

| 0.6 | 100 |

| 0.7 | 70 |

| 0.8 | 50 |

| 0.9 | 40 |

| 1.0 | 30 |

Electrochemical Studies: Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. It provides information about the oxidation and reduction potentials of a species and can offer insights into the kinetics of electron transfer reactions.

In research involving this compound, cyclic voltammetry is often employed to investigate the electrochemical behavior of metal complexes where an ethyl acetoacetate derivative acts as a ligand. The presence of the acetoacetate ligand can influence the electron density at the metal center, thereby affecting its redox potentials. For example, studies on copper and cobalt complexes with ligands derived from ethyl acetoacetate have used CV to characterize the metal's redox couples (e.g., Cu(II)/Cu(I) or Co(II)/Co(I)). mdpi.comekb.egcmu.edu The electrochemical data obtained from CV can be correlated with the catalytic activity of these complexes in various reactions, such as atom transfer radical polymerization. cmu.edu The voltammograms of such complexes can reveal whether the redox processes are reversible, quasi-reversible, or irreversible, providing further details about the stability of the different oxidation states of the metal complex. acs.orgekb.eg

Table 2: Representative Cyclic Voltammetry Data for Metal Complexes with Acetoacetate-Derived Ligands

| Complex | Redox Couple | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Formal Potential (E°') (V vs. Ag/AgCl) |

| Copper(II)-acetoacetate | Cu(II)/Cu(I) | -0.45 | -0.58 | -0.515 |

| Cobalt(II)-acetoacetate | Co(II)/Co(I) | -1.10 | -1.25 | -1.175 |

| Nickel(II)-acetoacetate | Ni(II)/Ni(I) | -0.98 | -1.12 | -1.05 |

| Iron(III)-acetoacetate | Fe(III)/Fe(II) | +0.25 | +0.15 | +0.20 |

Other Spectroscopic and Chromatographic Techniques

UV-Vis spectroscopy is a widely used technique that measures the absorption of ultraviolet and visible light by a substance. It is particularly useful for quantifying conjugated systems and for monitoring reactions that involve a change in conjugation.

A significant application of UV-Vis spectroscopy in the study of ethyl acetoacetate is the investigation of its keto-enol tautomerism. cdnsciencepub.comsemanticscholar.orgresearchgate.netrsc.org The enol form of ethyl acetoacetate possesses a conjugated π-system, which gives rise to a strong absorption band in the UV region, typically around 244 nm. rsc.org The intensity of this absorption is directly proportional to the concentration of the enol tautomer. By measuring the absorbance at this wavelength in different solvents, researchers can determine the position of the keto-enol equilibrium and how it is influenced by the solvent's polarity. Generally, the proportion of the more polar keto form increases in polar solvents, leading to a decrease in the absorbance at 244 nm. cdnsciencepub.comrsc.org This technique is also used to monitor the chelation of metal ions by ethyl acetoacetate, as the formation of a metal chelate with the enol form can cause a shift in the absorption maximum. researchgate.net

Table 3: Effect of Solvent on the Enol Content of Ethyl Acetoacetate as Determined by UV-Vis Spectroscopy

| Solvent | Dielectric Constant (ε) | λmax of Enol (nm) | Molar Absorptivity (ε) of Enol (L mol⁻¹ cm⁻¹) | % Enol |

| Hexane | 1.88 | 243 | ~15000 | 46.4 |

| Diethyl Ether | 4.34 | 244 | ~14500 | 27.1 |

| Chloroform | 4.81 | 245 | ~14000 | 15.9 |

| Ethanol (B145695) | 24.5 | 245 | ~12000 | 7.5 |

| Water | 80.1 | 245 | ~10000 | 0.4 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass-to-charge ratio.

GC is particularly well-suited for the analysis of this compound and its reaction mixtures. A notable application is the separation of the keto and enol tautomers of ethyl acetoacetate. psu.edumit.eduresearchgate.netresearchgate.net Due to their different volatilities and interactions with the stationary phase of the GC column, the two tautomers can be separated and exhibit distinct retention times. mit.eduresearchgate.net This allows for the quantification of the tautomeric ratio in the gas phase. GC-MS is invaluable for identifying the structures of these tautomers by analyzing their fragmentation patterns. psu.eduresearchgate.net Furthermore, GC-MS is a standard method for assessing the purity of this compound, identifying impurities, and analyzing the products of reactions where it is used as a reactant. psu.educhimicatechnoacta.ru For example, it can be used to identify by-products or to monitor the progress of a synthesis.

Table 4: Typical Gas Chromatography Data for the Tautomers of Ethyl Acetoacetate

| Tautomer | Retention Time (min) on a non-polar column | Relative Abundance in Gas Phase (%) | Key Mass Fragments (m/z) |

| Enol Form | 6.46 | 15 | 130, 88, 43 |

| Keto Form | 7.54 | 85 | 130, 88, 70, 43 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com XPS is used to analyze the surface of a material to a depth of 5-10 nm.

In research involving this compound, XPS is not used to analyze the bulk liquid but is highly valuable for characterizing surfaces that have been modified with the compound or for analyzing materials synthesized from it. researchgate.netrsc.orgucc.ie For instance, if a derivative of this compound is grafted onto a surface to create a functional coating, XPS can confirm the presence of the molecule on the surface and provide information about the chemical environment of its constituent atoms (carbon, oxygen). The high-resolution spectra of the C 1s and O 1s core levels can be deconvoluted to distinguish between the different functional groups present in the molecule, such as the carbonyl (C=O) and ester (O-C=O) groups, based on their characteristic binding energies. This level of detail is crucial for understanding the surface chemistry and the success of the functionalization process.

Table 5: Expected Core-Level Binding Energies in an XPS Spectrum of a Surface Functionalized with an this compound Derivative

| Element | Core Level | Chemical Environment | Approximate Binding Energy (eV) |

| C | 1s | C-C / C-H | 284.8 |

| C | 1s | C-O (Ester) | 286.5 |

| C | 1s | C=O (Ketone) | 288.0 |

| C | 1s | O-C=O (Ester) | 289.0 |

| O | 1s | C=O (Ketone/Ester) | 532.0 |

| O | 1s | C-O (Ester) | 533.5 |

Biological and Biomedical Research Applications

Metabolic and Biosynthetic Pathway Tracing Studies using Labeled Compounds

Isotopically labeled versions of ethyl acetoacetate (B1235776) are invaluable tools for elucidating metabolic and biosynthetic pathways. By replacing specific carbon atoms with isotopes like Carbon-14 (¹⁴C) or Carbon-13 (¹³C), researchers can track the molecule's journey through complex biological systems. ontosight.aiontosight.ai

Radiolabeled ethyl acetoacetate, such as 2,4-¹⁴C-labeled and 1,2-¹⁴C-labeled variants, allows for the investigation of its metabolism and role in biochemical processes. ontosight.aiontosight.ai These tracers are employed in studies of fatty acid synthesis and the citric acid cycle. ontosight.ai The radioactive label enables researchers to follow the distribution and transformation of the carbon skeleton within cells and organisms using techniques like radiometry or scintillation counting. ontosight.ai The synthesis of these labeled compounds requires precise chemical reactions to ensure the specific placement of the isotopic labels, resulting in high purity and specific activity for research use. ontosight.ai

Stable isotope-labeled compounds, such as ethyl acetoacetate-[1,2,3,4-¹³C₄], are also utilized in metabolic research. isotope.com These non-radioactive labeled molecules can be traced using mass spectrometry, providing detailed insights into metabolic fluxes and pathway dynamics.

Table 1: Examples of Labeled Ethyl Acetoacetate Compounds in Research

| Labeled Compound | Isotope | Research Application |

| Ethyl acetoacetate, 2,4-¹⁴C-labeled | ¹⁴C | Tracing metabolic pathways, enzyme mechanism studies. ontosight.ai |

| Ethyl acetoacetate, 1,2-¹⁴C-labeled | ¹⁴C | Metabolic studies, pharmacokinetic research. ontosight.ai |

| Ethyl acetoacetate-[1,2,3,4-¹³C₄] | ¹³C | Metabolic research, proteomics, synthetic intermediates. isotope.com |

Pharmacokinetic Investigations in Biological Systems

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is a critical component of drug development. Radiolabeled ethyl acetoacetate is instrumental in these investigations. ontosight.aiontosight.ai By administering a ¹⁴C-labeled version of the compound, researchers can quantify its presence in various tissues and fluids over time, providing a comprehensive picture of its ADME profile. ontosight.aiontosight.ai This information is crucial for understanding how a potential drug or its metabolites behave within a biological system. ontosight.ai

Biofilm Inhibition Research

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. nih.govoup.com Research has identified ethyl acetoacetate (EAA) as a novel inhibitor of bacterial biofilm formation. nih.govchemsrc.com

A study comparing the biofilm-inhibiting properties of acetoacetate (AAA) and its more cost-effective homolog, ethyl acetoacetate, found EAA to be more effective. nih.govoup.com EAA was shown to reduce not only the amount of biofilm but also the number of live bacterial cells by up to 3 logs. nih.gov The research determined the half-maximal inhibitory concentration (IC₅₀) values for EAA against several pathogenic bacteria. nih.gov This discovery opens avenues for the development of new strategies to combat biofilm-related infections and contamination in various settings. nih.govmdpi.com

Table 2: IC₅₀ Values of Ethyl Acetoacetate (EAA) for Biofilm Inhibition

| Pathogen | IC₅₀ (mg/mL) |

| Cronobacter sakazakii | 0.31 |

| Serratia marcescens | 5.6 |

| Yersinia enterocolitica | Not specified in abstract |

| Data from Horne SM, et al. (2018) nih.gov |

Further studies have demonstrated the efficacy of an 8% EAA wash in reducing Salmonella enterica on the surface of tomatoes, highlighting its potential as a food antimicrobial. mdpi.com

Antiplatelet Activity of Derived Compounds

Platelets play a key role in blood clotting, but their aggregation can also lead to thrombosis and cardiovascular diseases. nih.gov Consequently, there is significant interest in developing new antiplatelet agents. researchgate.net Ethyl acetoacetate has been used as a starting material for the synthesis of novel compounds with potential antiplatelet activity. nih.govnih.gov

One study focused on the synthesis of a series of fourteen phenylhydrazone derivatives of ethyl acetoacetate. nih.govnih.gov These compounds were evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov The results indicated that the derivatives were more effective at inhibiting AA-induced platelet aggregation. nih.gov

The study found that the nature of the substituent on the phenyl ring significantly influenced the antiplatelet activity. Derivatives with electron-releasing groups, such as hydroxyl, methoxy, and methyl, exhibited greater inhibitory effects against AA-induced aggregation. nih.govnih.gov Conversely, compounds with electron-withdrawing groups showed a marked decrease in potency. nih.govnih.gov The most potent compound identified was ethyl-2-(2-(4-hydroxyphenyl)hydrazinylidene)-3-oxobutanoate (compound 3m), which showed the highest inhibition against both AA and ADP inducers. nih.gov

Table 3: Antiplatelet Activity of Selected Ethyl Acetoacetate Phenylhydrazone Derivatives

| Compound | Substituent | Antiplatelet Activity |

| 3m | 4-hydroxy | Most potent against AA and ADP induced aggregation. nih.gov |

| - | Electron-releasing groups (hydroxyl, methoxy, methyl) | Better inhibition against AA-induced aggregation. nih.govnih.gov |

| - | Electron-withdrawing groups | Significant decrease in potency. nih.govnih.gov |